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Introduction

Cyclic GMP-AMP synthase (cGAS), likely the intended subject of the query "Cgpac,” is a
pivotal innate immune sensor. It does not function as a traditional GTPase that hydrolyzes GTP
to GDP. Instead, cGAS is a nucleotidyltransferase that, upon activation by double-stranded
DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP) from ATP
and GTP.[1][2][3] This activation of cGAS is a critical step in the cGAS-STING signaling
pathway, which orchestrates immune responses against pathogens and cellular damage.[4][5]
[6] Given its role in various diseases, including autoimmune disorders and cancer, assays to
measure cGAS activity and its interaction with substrates like GTP are crucial for research and
therapeutic development.[2]

These application notes provide detailed protocols for measuring the enzymatic activity of
cGAS through the quantification of cGAMP production and for assessing the binding of GTP to
cGAS.

cGAS-STING Signaling Pathway

Upon binding to cytosolic dsDNA, cGAS undergoes a conformational change and dimerizes,
activating its enzymatic function.[7] Activated cGAS then catalyzes the formation of 2'3'-cGAMP
from ATP and GTP.[1][4] cGAMP subsequently binds to the stimulator of interferon genes
(STING) protein located on the endoplasmic reticulum. This binding event triggers a
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downstream signaling cascade, leading to the production of type | interferons and other
inflammatory cytokines, which collectively establish an antiviral or inflammatory state.[4][5][8]
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Caption: The cGAS-STING signaling pathway, initiated by cytosolic dsDNA.

Experimental Workflow

The following diagram outlines the general workflow for assessing cGAS activity and GTP

binding.
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Caption: Experimental workflow for cGAS activity and GTP binding assays.

Quantitative Data Summary

The following table summarizes key kinetic parameters for human cGAS. Note that these
values can vary depending on the specific experimental conditions, such as the length and
concentration of the dsDNA activator.

Parameter Substrate Value Reference
K_m (Michaelis

ATP 393.0 + 15.3 pM [9]
Constant)

K_m (Michaelis

Constany) GTP 94.2 +11.1 pM [9]
k_cat (Turnover )
2.4-2.6min"t [9]
Number)
K_D (Dissociation S
G140 (inhibitor) 141 + 80 nM [5]
Constant)
Protocols
Protocol 1: cGAS Enzymatic Activity Assay (cGAMP
Production)

This protocol is adapted from commercially available ELISA-based kits and published
methodologies for measuring cGAMP synthesis.[1][2]

Objective: To quantify the enzymatic activity of cGAS by measuring the production of 2'3'-
cGAMP.

Materials:

e Purified recombinant human cGAS
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e Double-stranded DNA (e.g., 100 bp dsDNA)

e ATP and GTP stock solutions (10 mM)

o Reaction Buffer: 50 mM Tris-HCI (pH 7.5), 50 mM NaCl, 20 mM EDTA, 5 mM MgClz
e Stop Solution (e.g., 0.5 M EDTA)

e 2'3-cGAMP ELISA Kit (commercially available)

e Microplate reader

Procedure:

o Reagent Preparation:

[e]

Thaw all reagents on ice.

o

Prepare a working solution of cGAS in Reaction Buffer. The final concentration will need to
be optimized, but a starting point is 10-50 nM.

o

Prepare a working solution of dSDNA in Reaction Buffer. A typical concentration is 25 nM.

[¢]

Prepare a mixture of ATP and GTP in Reaction Buffer. A common final concentration for
each is 100 pM.

o Reaction Setup:
o In a 96-well plate or microcentrifuge tubes, add the components in the following order:

Reaction Buffer

dsDNA

CcGAS enzyme

(Optional) Test compounds (e.g., inhibitors)
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o Pre-incubate the mixture for 10 minutes at room temperature to allow for cGAS-DNA
binding.

Initiation of Reaction:

o Initiate the enzymatic reaction by adding the ATP/GTP mixture to each well.
o The final reaction volume is typically 20-50 L.

Incubation:

o Incubate the reaction plate at 37°C for a predetermined time (e.g., 60 minutes). The
optimal time should be determined in preliminary experiments to ensure the reaction is in
the linear range.

Termination of Reaction:
o Stop the reaction by adding an equal volume of Stop Solution.
Quantification of cGAMP:

o Quantify the amount of 2'3'-cGAMP produced using a commercial ELISA kit according to
the manufacturer's instructions. This typically involves a competitive binding assay where
cGAMP in the sample competes with a labeled cGAMP for binding to a specific antibody.

Data Analysis:
o Generate a standard curve using known concentrations of 2'3'-cCGAMP.

o Determine the concentration of cGAMP in each sample by interpolating from the standard
curve.

o Calculate the specific activity of cGAS (e.g., in pmol of cGAMP/min/mg of cGAS).

o For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to
determine the ICso value.
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Protocol 2: GTP Binding Assay using a Non-
Hydrolyzable Analog

This protocol describes a filter binding assay to measure the direct binding of GTP to cGAS,
using a non-hydrolyzable GTP analog to prevent enzymatic turnover.

Objective: To determine the binding affinity (K_d) of GTP for cGAS.
Materials:
 Purified recombinant human cGAS
e Double-stranded DNA (e.g., 100 bp dsDNA)
e Non-hydrolyzable, radiolabeled GTP analog (e.g., [y-3?P]GTPyS or [3BH]GppNHp)
e Unlabeled GTPyS or GppNHp
e Binding Buffer: 50 mM Tris-HCI (pH 7.5), 100 mM NacCl, 10 mM MgClz, 1 mM DTT
» Nitrocellulose and cellulose acetate filter membranes (0.45 um pore size)
o Filter apparatus
o Wash Buffer: Cold Binding Buffer
« Scintillation fluid and counter
Procedure:
¢ Reaction Setup:
o Prepare a reaction mix in microcentrifuge tubes containing:
» Binding Buffer
» A fixed, low concentration of radiolabeled non-hydrolyzable GTP analog (e.g., 1-10 nM).

= Afixed concentration of cGAS (e.g., 50 nM).
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» A fixed, saturating concentration of dsDNA (e.g., 100 nM).

» Varying concentrations of unlabeled non-hydrolyzable GTP analog for competition
binding (e.g., from 0 to 100 uM).

e |ncubation:

o Incubate the reaction mixtures at room temperature or 37°C for a sufficient time to reach
binding equilibrium (e.g., 30-60 minutes).

o Filtration:

Pre-soak the nitrocellulose and cellulose acetate filters in Wash Buffer.

o

o Assemble the filter apparatus with the nitrocellulose membrane on top of the cellulose
acetate membrane.

o Rapidly filter the reaction mixtures through the membranes under vacuum. The protein
and bound ligand will be retained on the nitrocellulose filter, while the unbound ligand will
pass through.

o Immediately wash the filters twice with 5 mL of cold Wash Buffer to remove non-
specifically bound ligand.

¢ Quantification:

o Place the nitrocellulose filters in scintillation vials.

o Add scintillation fluid and vortex.

o Measure the radioactivity retained on the filters using a scintillation counter.
e Data Analysis:

o Plot the amount of bound radiolabeled ligand as a function of the concentration of the
unlabeled competitor.
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o Fit the data to a one-site competition binding model to determine the 1Cso of the unlabeled
ligand.

o Calculate the equilibrium dissociation constant (K_d) for the GTP analog using the Cheng-
Prusoff equation.

Conclusion

The protocols and information provided here offer a comprehensive guide for studying the
enzymatic activity and GTP binding characteristics of cGAS. By understanding these
fundamental properties, researchers can further elucidate the role of the cGAS-STING pathway
in health and disease and advance the development of novel therapeutics targeting this critical
innate immune signaling axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for Measuring cGAS
GTP Binding and Enzymatic Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052517#protocol-for-measuring-cgpac-gtp-binding-
and-hydrolysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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